3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.20049070 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized and evaluated for their potential in various biological activities. For instance, Caroon et al. (1981) investigated a series of these compounds for their antihypertensive properties in rats, revealing significant findings in the domain of blood pressure regulation without evidence of beta-adrenergic blocking activity, highlighting their potential as alpha-adrenergic blockers (Caroon et al., 1981). Similarly, Guillon et al. (2020) synthesized a quinoxaline derivative showing cytotoxic potential against several human leukemia cell lines, which underscores the compound's potential in cancer research (Guillon et al., 2020).
Chemical Synthesis and Reactivity
Lisovenko et al. (2016) demonstrated the three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, highlighting the compound's versatility in synthesizing complex molecular architectures (Lisovenko et al., 2016). Furthermore, the work by Refaat et al. (2004) on synthesizing various quinoxaline derivatives, including antimicrobial assessments, points towards the importance of these compounds in developing new antimicrobial agents (Refaat et al., 2004).
Potential in Drug Development
Research by Xie et al. (2019) on metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones presents a new method for preparing bioactive quinoxaline derivatives, suggesting avenues for drug synthesis and development (Xie et al., 2019). Additionally, the exploration of spirolactams as pseudopeptides for peptide synthesis by Fernandez et al. (2002) indicates the compound's utility in creating constrained surrogates for bioactive peptides (Fernandez et al., 2002).
Properties
IUPAC Name |
3-pentan-2-yl-8-(quinoxaline-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-5-15(2)25-14-21(28-20(25)27)8-12-24(13-9-21)19(26)16-6-4-7-17-18(16)23-11-10-22-17/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLEPQHZOOFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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